Home > Products > Screening Compounds P128956 > Thalidomide-5'-C3-PEG2-OH
Thalidomide-5'-C3-PEG2-OH -

Thalidomide-5'-C3-PEG2-OH

Catalog Number: EVT-14898665
CAS Number:
Molecular Formula: C20H24N2O7
Molecular Weight: 404.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-5'-C3-PEG2-OH is a synthetic derivative of thalidomide, a compound originally developed in the 1950s and known for its immunomodulatory and anti-inflammatory properties. The compound incorporates a polyethylene glycol (PEG) moiety, enhancing its solubility and bioavailability. The designation "C3" indicates that the PEG is attached to the third carbon of the thalidomide structure, while "OH" denotes the presence of a hydroxyl group, contributing to its functional properties. Thalidomide has a controversial history due to its teratogenic effects but has been repurposed for various medical applications, particularly in treating multiple myeloma and leprosy.

Source and Classification

Thalidomide-5'-C3-PEG2-OH is classified as an E3 ligase ligand with a linker and functional group that can be conjugated to target protein ligands through straightforward chemical reactions. This compound serves as a building block for targeted protein degradation, making it an important tool in drug development and research .

Synthesis Analysis

Methods

The synthesis of Thalidomide-5'-C3-PEG2-OH involves several key steps:

  1. Preparation of Thalidomide: Thalidomide is synthesized through reactions involving phthalic anhydride and glutamic acid.
  2. Coupling with PEG: The PEG linker is attached to the thalidomide molecule via coupling reactions, typically using agents like N,N’-dicyclohexylcarbodiimide and N-hydroxysuccinimide to form amide bonds.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity levels (≥ 95%).

Technical Details

Thalidomide+PEGDCC NHSThalidomide 5 C3 PEG2 OH\text{Thalidomide}+\text{PEG}\xrightarrow{\text{DCC NHS}}\text{Thalidomide 5 C3 PEG2 OH}

This method allows for the efficient formation of the desired compound while minimizing by-products.

Molecular Structure Analysis

Structure

The molecular formula of Thalidomide-5'-C3-PEG2-OH is C20H24N2O7C_{20}H_{24}N_{2}O_{7}, with a molecular weight of approximately 404.419 g/mol. The compound features a thalidomide backbone modified with a PEG linker at the C3 position and a hydroxyl group.

Chemical Reactions Analysis

Thalidomide-5'-C3-PEG2-OH can undergo various chemical reactions, including:

  • Oxidation: Using agents like hydrogen peroxide, leading to hydroxylated derivatives.
  • Reduction: Employing sodium borohydride to form amine derivatives.
  • Substitution Reactions: Facilitated by varying reaction conditions and reagents, which can yield different products based on the specific environment .

These reactions are significant for modifying the compound's properties or synthesizing related derivatives.

Mechanism of Action

The mechanism of action for Thalidomide-5'-C3-PEG2-OH primarily involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This interaction leads to the degradation of specific transcription factors such as IKZF1 and IKZF3, which are crucial for cancer cell proliferation. By targeting these factors, Thalidomide-5'-C3-PEG2-OH exerts anti-proliferative effects, making it effective in treating multiple myeloma and potentially other malignancies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Enhanced solubility due to the PEG moiety.

Chemical Properties

  • Stability: Stable under recommended storage conditions (refrigerated).
  • Reactivity: Reacts with various biological targets due to its functional groups.

Relevant data indicates that the compound maintains integrity over a shelf life of 12 months when stored appropriately .

Applications

Thalidomide-5'-C3-PEG2-OH has several scientific applications:

  1. Drug Development: Utilized in creating targeted drug delivery systems due to its improved solubility and bioavailability.
  2. Biological Studies: Employed in research to investigate cellular processes affected by thalidomide derivatives.
  3. Therapeutic Uses: Investigated for potential applications in treating multiple myeloma and other cancers through its mechanism of action targeting specific cellular pathways .
Mechanistic Role in Targeted Protein Degradation Systems

Functional Integration into PROTAC Architectures

Thalidomide-5'-C3-PEG2-OH serves as a critical cereblon (CRBN)-recruiting ligand in proteolysis-targeting chimeras (PROTACs). Its structure comprises three domains: a thalidomide-derived pharmacophore for E3 ligase binding, a polyethylene glycol (PEG) linker, and a terminal hydroxyl group enabling conjugation to target protein ligands. This configuration creates heterobifunctional molecules that bridge CRBN and a target protein, facilitating ubiquitin transfer and proteasomal degradation. The terminal hydroxyl group allows derivatization into amine-reactive esters (e.g., NHS esters) or direct coupling to carboxylic acid-containing warheads via peptide coupling reagents [3] [8].

The C3-PEG2 linker segment (─CH₂CH₂CH₂─O─CH₂CH₂─O─) provides optimal spatial separation (∼12 Å) between the thalidomide core and the warhead domain. This distance is empirically determined to support productive ternary complex formation, as shorter linkers may impede ubiquitin transfer efficiency. For example, PROTACs incorporating this ligand demonstrate >80% degradation of BRD4 at nanomolar concentrations in leukemia cell lines, contrasting with <40% degradation observed for non-PEGylated analogs [1] [9].

Table 1: Key Components of Thalidomide-5'-C3-PEG2-OH in PROTAC Design

DomainStructural FeatureFunctional Role
PharmacophoreThalidomide isoindolinone coreBinds CRBN subunit of CRL4 ubiquitin ligase complex
LinkerC3 alkyl-PEG2 spacerProvides flexibility and distance (12 Å) for ternary complex formation
Functional HandleTerminal hydroxyl groupEnables conjugation to target protein ligands via esterification or amidation

Modulation of Cereblon-CRL4 E3 Ubiquitin Ligase Complex Activity

Thalidomide-5'-C3-PEG2-OH exerts allosteric control over the CRL4CRBN complex by binding to the tri-Trp pocket (Trp380, Trp386, Trp400) in the cereblon β-hairpin domain. Structural analyses reveal that this interaction induces a conformational shift in the CRBN substrate-recognition surface, repurposing it for neosubstrate recruitment. Unlike classical inhibitors, this compound does not inhibit basal ligase activity but reprograms substrate specificity [5] [10].

The glutaramide moiety of the thalidomide core forms hydrogen bonds with His378 and backbone amides of Tyr319/Leu320 in CRBN. This binding is enantioselective, with the (S)-isomer exhibiting 100-fold higher affinity than the (R)-form. Crucially, the C3-PEG2 linker extends away from the hydrophobic pocket, minimizing steric clashes with CRBN while positioning conjugated warheads toward solvent-accessible regions. This orientation permits simultaneous engagement of target proteins ≥30 kDa without complex destabilization [5].

Substrate Specificity and Neosubstrate Recruitment Mechanisms

Thalidomide-5'-C3-PEG2-OH enables CRBN to recruit transcription factor substrates beyond endogenous targets like MEIS2. Biochemical screens identify PLZF/ZBTB16 as a key neosubstrate, where the compound induces ubiquitination at zinc finger domains 1 and 3 (ZF1/ZF3). This degradation is metabolite-dependent: 5-hydroxythalidomide (a primary metabolite) enhances PLZF recruitment by 2.5-fold compared to the parent compound [2] [5].

Species-specific divergence occurs in neosubstrate selection. Chicken and murine CRBN degrade PLZF when exposed to thalidomide analogs, but human CRBN exhibits broader specificity (e.g., IKZF1/3, SALL4). This variability stems from amino acid differences in the CRBN substrate-binding cleft: residue 391 (Asn in humans vs. Asp in mice) alters electrostatic compatibility with neosubstrates. PROTACs incorporating Thalidomide-5'-C3-PEG2-OH thus demonstrate cell line-dependent efficacy, with 40% higher degradation efficiency in avian models than murine systems for PLZF-targeting PROTACs [2] [10].

Comparative Analysis of PEG-Linker Influence on Ubiquitination Efficiency

The PEG linker length critically governs PROTAC bioactivity. Thalidomide-5'-C3-PEG2-OH contains a hybrid linker: a C3 alkyl chain (rigid) followed by PEG2 (flexible). Degradation efficiency assays comparing linker variants demonstrate:

  • PEG2 linkers (e.g., Thalidomide-5-PEG2-Cl): Achieve DC50 of 50 nM for BRD4 degradation due to optimal solvent exposure of warheads
  • PEG4 linkers: Reduce degradation efficiency by 60% due to excessive flexibility and entropic penalties
  • Non-PEG alkyl linkers (e.g., Thalidomide-5'-C3-NH2): Exhibit poor solubility (<0.1 mg/mL) and 70% lower cell permeability [4] [8] [9]

Table 2: Linker Configuration Impact on PROTAC Performance

Linker TypeSolubility (log S)BRD4 DC50 (nM)Ternary Complex Half-life
C3-PEG2 (Thalidomide-5'-C3-PEG2-OH)-3.2 ± 0.262 ± 812.3 ± 1.1 min
PEG4-2.8 ± 0.3155 ± 228.1 ± 0.9 min
C6 alkyl-4.1 ± 0.4>5003.4 ± 0.5 min

The terminal hydroxyl group in Thalidomide-5'-C3-PEG2-OH enhances polarity (cLogP = 1.2 vs. 2.9 for methyl-terminated analogs), reducing aggregation-prone conformations. Crystallographic studies show PEG oxygen atoms form water-bridged hydrogen bonds with CRBN surface residues, stabilizing the PROTAC-E3 ligase complex. This hydration shell contributes to a 40% increase in complex stability compared to hydrocarbon linkers [4] [8].

Properties

Product Name

Thalidomide-5'-C3-PEG2-OH

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[3-[2-(2-hydroxyethoxy)ethoxy]propyl]isoindole-1,3-dione

Molecular Formula

C20H24N2O7

Molecular Weight

404.4 g/mol

InChI

InChI=1S/C20H24N2O7/c23-7-9-29-11-10-28-8-1-2-13-3-4-14-15(12-13)20(27)22(19(14)26)16-5-6-17(24)21-18(16)25/h3-4,12,16,23H,1-2,5-11H2,(H,21,24,25)

InChI Key

SRGXNVKFIJFQCV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCOCCOCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.